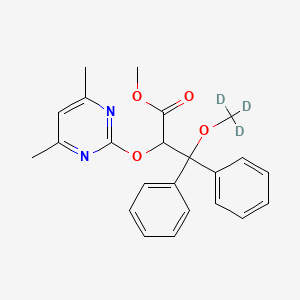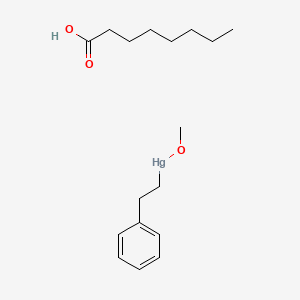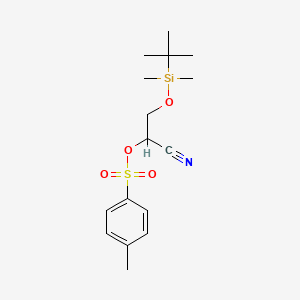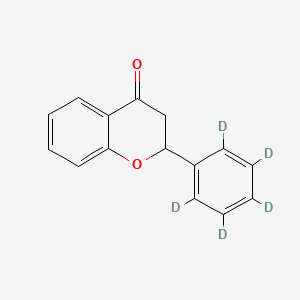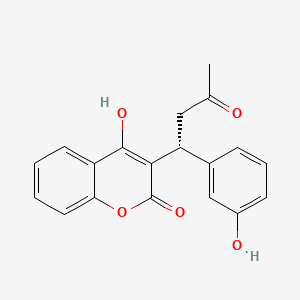
(R)-3'-Hydroxy Warfarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3’-Hydroxy Warfarin is a chiral derivative of Warfarin, a well-known anticoagulant used to prevent blood clots. This compound is specifically the R-enantiomer of 3’-Hydroxy Warfarin, which means it has a specific three-dimensional arrangement that distinguishes it from its S-enantiomer. The hydroxylation at the 3’ position of the Warfarin molecule introduces additional chemical properties that can influence its biological activity and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3’-Hydroxy Warfarin typically involves the hydroxylation of Warfarin. One common method is the use of chiral liquid chromatography to separate the enantiomers of Warfarin, followed by hydroxylation using specific enzymes or chemical reagents. For instance, the hydroxylation can be achieved using cytochrome P450 enzymes, which are known to catalyze the addition of hydroxyl groups to various substrates .
Industrial Production Methods
Industrial production of ®-3’-Hydroxy Warfarin may involve large-scale chiral separation techniques followed by enzymatic or chemical hydroxylation. The use of biocatalysts, such as cytochrome P450 enzymes, can be optimized for industrial processes to ensure high yield and purity of the desired enantiomer .
Análisis De Reacciones Químicas
Types of Reactions
®-3’-Hydroxy Warfarin undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the Warfarin structure can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted Warfarin derivatives with various functional groups.
Aplicaciones Científicas De Investigación
®-3’-Hydroxy Warfarin has several scientific research applications:
Chemistry: Used as a model compound to study chiral separation and enantioselective reactions.
Biology: Investigated for its interactions with enzymes and proteins, particularly those involved in the metabolism of Warfarin.
Medicine: Explored for its potential as an anticoagulant with different pharmacokinetic properties compared to Warfarin.
Mecanismo De Acción
The mechanism of action of ®-3’-Hydroxy Warfarin involves its interaction with vitamin K epoxide reductase, an enzyme crucial for the regeneration of vitamin K. By inhibiting this enzyme, ®-3’-Hydroxy Warfarin reduces the levels of active vitamin K, which is necessary for the carboxylation of clotting factors II, VII, IX, and X. This inhibition leads to a decrease in blood clotting ability .
Comparación Con Compuestos Similares
Similar Compounds
Warfarin: The parent compound, used widely as an anticoagulant.
S-Warfarin: The S-enantiomer of Warfarin, which is more potent than the R-enantiomer.
7-Hydroxy Warfarin: Another hydroxylated derivative of Warfarin with different metabolic properties.
Uniqueness
®-3’-Hydroxy Warfarin is unique due to its specific hydroxylation at the 3’ position and its R-configuration. This specific structure can influence its interaction with enzymes and proteins, leading to different pharmacokinetic and pharmacodynamic properties compared to other Warfarin derivatives .
Propiedades
IUPAC Name |
4-hydroxy-3-[(1R)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKYQGKCKYAWAT-OAHLLOKOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

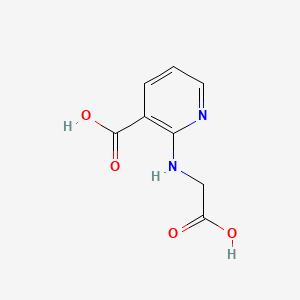
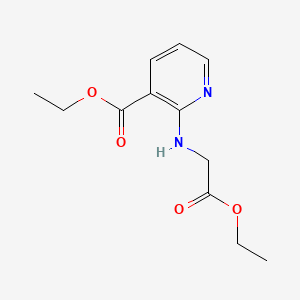
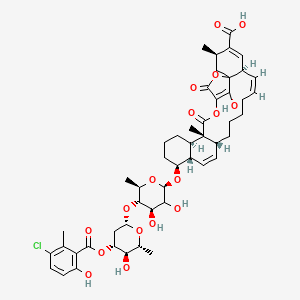
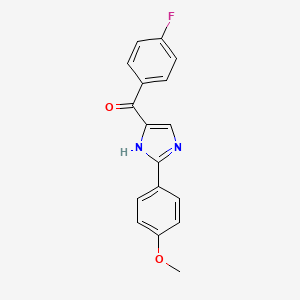
![[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590256.png)
